molecular formula C18H18N2O5 B11472624 2-(3,4-dimethoxyphenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide

2-(3,4-dimethoxyphenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide

Cat. No.: B11472624
M. Wt: 342.3 g/mol
InChI Key: CVRQPRMYDJCCPW-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide is a synthetic organic compound that belongs to the class of benzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide typically involves the following steps:

    Formation of the Benzoxazine Ring: This can be achieved through the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Acetamide Group: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Methoxylation: The methoxy groups on the phenyl ring can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the benzoxazine ring.

    Reduction: Reduction reactions could target the carbonyl group in the benzoxazine ring or the acetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic ring or the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,4-dimethoxyphenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound may be studied for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored as potential therapeutic agents for various diseases, including cancer, infections, and inflammatory disorders.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or resins, with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the benzoxazine and acetamide functional groups. This combination of features may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)acetamide

InChI

InChI=1S/C18H18N2O5/c1-23-15-5-3-11(7-16(15)24-2)8-17(21)19-12-4-6-14-13(9-12)20-18(22)10-25-14/h3-7,9H,8,10H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

CVRQPRMYDJCCPW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OCC(=O)N3)OC

Origin of Product

United States

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